4,5-Dihydro-1-hexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole
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Overview
Description
4,5-Dihydro-1-hexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is a complex heterocyclic compound that features both an oxazepine and a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-hexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as solvent-free microwave-assisted synthesis have been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1-hexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups to the molecule .
Scientific Research Applications
4,5-Dihydro-1-hexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: Potential therapeutic applications include antimicrobial and anticancer agents.
Industry: It can be used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism by which 4,5-Dihydro-1-hexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole share a similar core structure but lack the oxazepine ring.
Oxazepine Derivatives: Compounds such as 1,4-oxazepine have the oxazepine ring but differ in other structural aspects.
Uniqueness
4,5-Dihydro-1-hexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is unique due to the combination of both oxazepine and benzimidazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
76099-00-8 |
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Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
1-hexyl-14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C17H22N2O2/c1-2-3-4-7-10-17-16-18-14-8-5-6-9-15(14)19(16)11-13(21-17)12-20-17/h5-6,8-9,13H,2-4,7,10-12H2,1H3 |
InChI Key |
XNGRXGBEOFHBQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC12C3=NC4=CC=CC=C4N3CC(O1)CO2 |
Origin of Product |
United States |
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